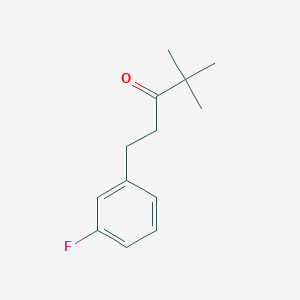![molecular formula C24H26BrFN4O2S B2524833 6-ブロモ-3-{6-[4-(4-フルオロフェニル)ピペラジン-1-イル]-6-オキソヘキシル}-2-スルファニリデン-1,2,3,4-テトラヒドロキナゾリン-4-オン CAS No. 422288-45-7](/img/structure/B2524833.png)
6-ブロモ-3-{6-[4-(4-フルオロフェニル)ピペラジン-1-イル]-6-オキソヘキシル}-2-スルファニリデン-1,2,3,4-テトラヒドロキナゾリン-4-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-Bromo-3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one" appears to be a complex molecule that may have been synthesized as part of a study on novel heterocyclic compounds with potential biological activity. The structure suggests the presence of a tetrahydroquinazolinone core, a bromo substituent, a fluorophenyl group attached to a piperazine ring, and a sulfanyliden moiety. This molecule could be of interest in the field of medicinal chemistry due to the presence of pharmacophoric elements such as the piperazine ring, which is often found in drug molecules.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroquinazolinone ring and the subsequent introduction of the various substituents. The paper titled "Bromoethylsulfonium salt--a more effective annulation agent for the synthesis of 6- and 7-membered 1,4-heterocyclic compounds" discusses a method that could potentially be adapted for the synthesis of the tetrahydroquinazolinone core. The use of bromoethylsulfonium salt for the annulation to form heterocyclic compounds suggests that a similar strategy could be employed to synthesize the bromo and sulfanyliden substituents of the compound .
Molecular Structure Analysis
The molecular structure of the compound would be expected to exhibit certain key features based on the functional groups present. The tetrahydroquinazolinone core is likely to impart rigidity to the molecule, while the piperazine ring could introduce conformational flexibility. The presence of the 4-fluorophenyl group may influence the electronic properties of the molecule and potentially its interaction with biological targets. The bromo and sulfanyliden substituents could be reactive sites for further chemical modifications or play a role in the biological activity of the compound.
Chemical Reactions Analysis
Given the reactive nature of the bromo and sulfanyliden groups, the compound could participate in various chemical reactions. The bromo substituent could undergo nucleophilic substitution reactions, while the sulfanyliden moiety might be involved in addition or redox reactions. The piperazine ring is known to be a versatile moiety in medicinal chemistry, capable of engaging in hydrogen bonding and other non-covalent interactions, which could be relevant in the context of drug-receptor interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the fluorophenyl group could affect the lipophilicity of the molecule, potentially enhancing membrane permeability. The bromo and sulfanyliden groups might contribute to the compound's reactivity and stability. The overall molecular shape and electronic distribution would be important factors determining the compound's solubility, boiling and melting points, and its behavior in different chemical environments.
科学的研究の応用
抗真菌特性
最近の研究では、関連化合物の抗真菌活性を調べています。この特定の化合物に関する具体的なデータは少ないですが、真菌殺菌効果の可能性のある分子群に属しています。 さらなる研究により、その作用機序と真菌病原体に対する有効性が明らかになる可能性があります .
特性
IUPAC Name |
6-bromo-3-[6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-4aH-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26BrFN4O2S/c25-17-5-10-21-20(16-17)23(32)30(24(33)27-21)11-3-1-2-4-22(31)29-14-12-28(13-15-29)19-8-6-18(26)7-9-19/h5-10,16,20H,1-4,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVRWFDVFYZNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCCCN3C(=O)C4C=C(C=CC4=NC3=S)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

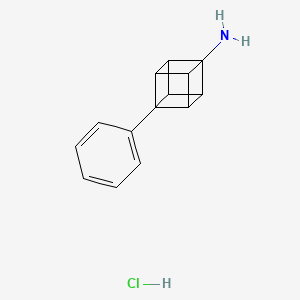
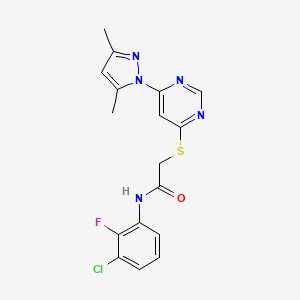
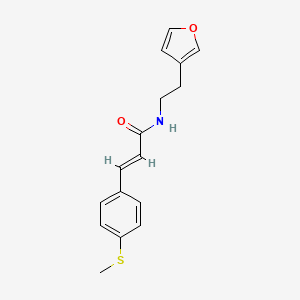
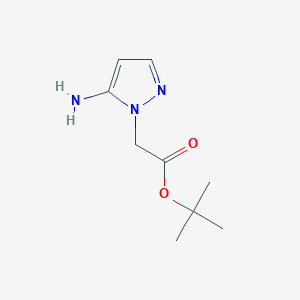
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2524754.png)
![1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2524755.png)
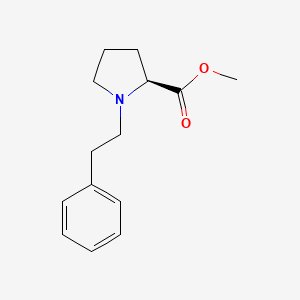
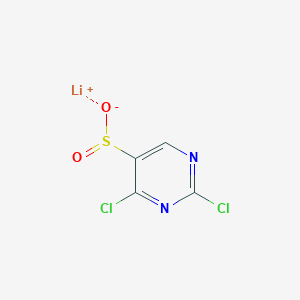
![N'-isopropyl-N-[3-(trifluoromethyl)phenyl]-3-pyridinecarboximidamide](/img/structure/B2524762.png)

![1-(3-methoxyphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2524766.png)
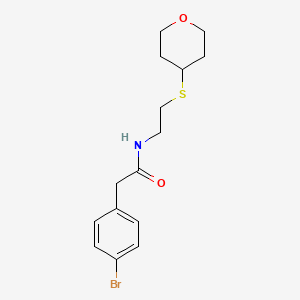
![2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2524769.png)
